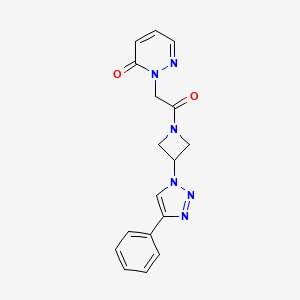
1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a triazole-based compound that has been synthesized using a specific method and has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, studies have suggested that it may exert its cytotoxic effects by inducing apoptosis in cancer cells. It has also been suggested that it may inhibit specific enzymes and proteins, leading to its potential use as a probe in biochemistry.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. It has also been shown to have good solubility and stability, making it a promising candidate for drug delivery systems. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potent cytotoxic effects, good solubility and stability, and potential use as a probe in biochemistry. However, the limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Exploration of its potential use as an anticancer agent and drug delivery system.
3. Development of more efficient and cost-effective synthesis methods.
4. Investigation of its potential use as a probe in biochemistry.
5. Development of derivatives with improved properties and efficacy.
Conclusion:
This compound is a triazole-based compound that has shown promising results in scientific research. Its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry, make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action, potential side effects, and to develop more efficient synthesis methods and derivatives with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that includes the reaction of 4-bromoaniline with 2-fluorobenzoyl chloride in the presence of a base to form 4-bromo-N-(2-fluorobenzoyl)aniline. This intermediate is then reacted with sodium azide and copper (I) iodide to form 1-(4-bromophenyl)-4-azido-N-(2-fluorophenyl)benzamide. Finally, the triazole ring is formed by reacting the intermediate with methyl isocyanate in the presence of a catalyst.
Applications De Recherche Scientifique
1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. Studies have shown that it exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In pharmacology, this compound has been studied for its potential use as a drug delivery system. It has been shown to have good solubility and stability, making it a promising candidate for delivering drugs to specific target sites in the body. In biochemistry, this compound has been studied for its potential use as a probe for detecting specific enzymes and proteins.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN4O/c1-10-15(16(23)19-14-5-3-2-4-13(14)18)20-21-22(10)12-8-6-11(17)7-9-12/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLRBQOZRSGVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride](/img/structure/B2736605.png)

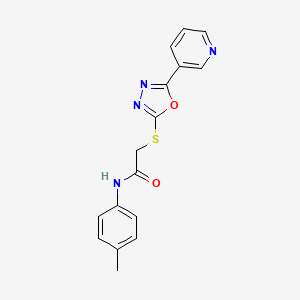
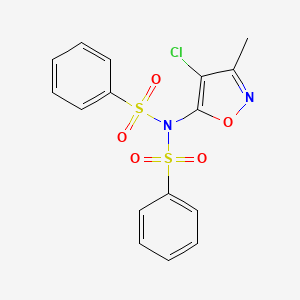
![1-(3-chlorophenyl)-4-(2-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2736612.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)acrylamide](/img/structure/B2736613.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide](/img/structure/B2736614.png)
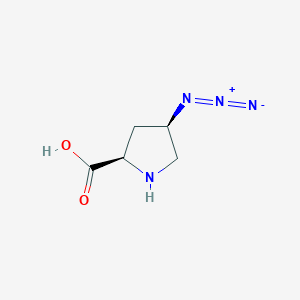
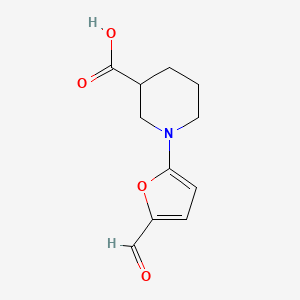

![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide](/img/structure/B2736623.png)
